molecular formula C8H7BFNO2 B3089925 (5-fluoro-1H-indol-2-yl)boronic acid CAS No. 1202709-15-6

(5-fluoro-1H-indol-2-yl)boronic acid

Cat. No.: B3089925
CAS No.: 1202709-15-6
M. Wt: 178.96 g/mol
InChI Key: FURMOEZNGAUTMY-UHFFFAOYSA-N
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Description

(5-Fluoro-1H-indol-2-yl)boronic acid: is a boronic acid derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a boronic acid group attached to the indole ring at the 2-position and a fluorine atom at the 5-position. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

5-Fluoro-1H-Indole-2-Boronic Acid, also known as (5-fluoro-1H-indol-2-yl)boronic acid, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagent, in this case, 5-Fluoro-1H-Indole-2-Boronic Acid, transfers an organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway that this compound is involved in . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

The compound’s stability and readiness for preparation make it a valuable reagent in the suzuki–miyaura coupling reaction .

Result of Action

The result of the action of 5-Fluoro-1H-Indole-2-Boronic Acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is used in the synthesis of various biologically active molecules, including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .

Action Environment

The action of 5-Fluoro-1H-Indole-2-Boronic Acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The reaction is known for its mild and functional group tolerant conditions, which means it can be carried out in a variety of environments . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-fluoro-1H-indol-2-yl)boronic acid typically involves the borylation of 5-fluoroindole. One common method is the transition-metal-catalyzed borylation using a palladium or nickel catalyst. The reaction conditions often include the use of bis(pinacolato)diboron as the boron source and a base such as potassium carbonate in a solvent like dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Scientific Research Applications

Chemistry: (5-Fluoro-1H-indol-2-yl)boronic acid is extensively used in organic synthesis for the construction of complex molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological research, this compound is used to develop fluorescent sensors and probes for detecting biomolecules. It also plays a role in the synthesis of bioactive molecules with potential therapeutic applications .

Industry: Industrially, this compound is used in the production of advanced materials, including polymers and electronic devices. Its ability to form stable carbon-carbon bonds makes it valuable in material science .

Properties

IUPAC Name

(5-fluoro-1H-indol-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BFNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURMOEZNGAUTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC(=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696194
Record name (5-Fluoro-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202709-15-6
Record name (5-Fluoro-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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